molecular formula C18H31N2O+ B14583458 (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine

(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine

Cat. No.: B14583458
M. Wt: 291.5 g/mol
InChI Key: QKIBXKILCJGHTJ-UHFFFAOYSA-O
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Description

(1-Dodecylpyridin-2(1H)-ylidene)methylammonium is a complex organic compound that features a pyridine ring substituted with a dodecyl chain and an oxoammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Dodecylpyridin-2(1H)-ylidene)methylammonium typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Substitution with Dodecyl Chain: The dodecyl chain is introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the pyridine ring.

    Introduction of the Oxoammonium Group: The oxoammonium group is incorporated through an oxidation reaction, often using reagents like oxone or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of (1-Dodecylpyridin-2(1H)-ylidene)methylammonium may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Dodecylpyridin-2(1H)-ylidene)methylammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxoammonium derivatives.

    Reduction: Reduction reactions can convert the oxoammonium group back to its corresponding amine.

    Substitution: The dodecyl chain can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like oxone, hydrogen peroxide, or peracids are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Alkyl halides or other electrophiles are used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxoammonium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Dodecylpyridin-2(1H)-ylidene)methylammonium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1-Dodecylpyridin-2(1H)-ylidene)methylammonium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxoammonium group can participate in redox reactions, altering the activity of these targets. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Compounds: Similar in structure but may lack the dodecyl chain or oxoammonium group.

    Quaternary Ammonium Compounds: Share the ammonium group but differ in the nature of the substituents.

    N-Oxides: Compounds with similar redox properties but different structural frameworks.

Uniqueness

(1-Dodecylpyridin-2(1H)-ylidene)methylammonium is unique due to its combination of a long alkyl chain, a pyridine ring, and an oxoammonium group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H31N2O+

Molecular Weight

291.5 g/mol

IUPAC Name

(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21/h11,13-14,16-17H,2-10,12,15H2,1H3/p+1

InChI Key

QKIBXKILCJGHTJ-UHFFFAOYSA-O

Isomeric SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO

Origin of Product

United States

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